2-(3-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-(3-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound with a molecular formula of C27H21FN4O3 and a molecular weight of 468.48 g/mol . This compound features an indole core, which is a significant structure in medicinal chemistry due to its presence in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactionsThe final step involves the formation of the imidazolidinylidene moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imidazolidinylidene moiety, converting it to a more reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various reduced forms of the imidazolidinylidene moiety .
Scientific Research Applications
2-(3-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to various receptors, influencing biological processes such as cell signaling and gene expression . The fluorobenzyl and fluorophenyl groups enhance its binding specificity and potency .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid: Shares the indole and fluorobenzyl moieties but lacks the imidazolidinylidene and fluorophenyl groups.
N-(4-fluorophenyl)-2-(1H-indol-3-yl)acetamide: Similar structure but without the fluorobenzyl and imidazolidinylidene groups.
Uniqueness
The uniqueness of 2-(3-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both fluorobenzyl and fluorophenyl groups enhances its binding affinity and specificity, making it a valuable compound for various applications .
Properties
CAS No. |
593265-14-6 |
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Molecular Formula |
C27H20F2N4O3 |
Molecular Weight |
486.5g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[(E)-[1-[(2-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C27H20F2N4O3/c28-19-9-11-20(12-10-19)30-25(34)16-32-14-18(21-6-2-4-8-24(21)32)13-23-26(35)33(27(36)31-23)15-17-5-1-3-7-22(17)29/h1-14H,15-16H2,(H,30,34)(H,31,36)/b23-13+ |
InChI Key |
XPMZKIJUCPPTNM-YDZHTSKRSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)NC5=CC=C(C=C5)F)NC2=O)F |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC(=O)NC5=CC=C(C=C5)F)/NC2=O)F |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)NC5=CC=C(C=C5)F)NC2=O)F |
Origin of Product |
United States |
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